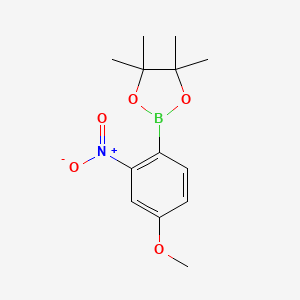

2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

概要

説明

2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronate ester functional group, which is highly reactive and useful for forming carbon-carbon bonds. The presence of the methoxy and nitro groups on the phenyl ring further enhances its reactivity and versatility in various chemical transformations.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxy-2-nitrophenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. This reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more robust catalysts and automated systems to control reaction parameters precisely.

化学反応の分析

Types of Reactions

2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Reduction: Hydrogen gas, palladium on carbon, or sodium borohydride.

Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Amino Derivatives: From reduction of the nitro group.

Substituted Phenyl Compounds: From nucleophilic substitution reactions.

科学的研究の応用

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its ability to participate in various chemical reactions. Its boron atom allows for the formation of carbon-boron bonds, which are pivotal in the synthesis of complex organic molecules.

Key Reactions :

- Cross-Coupling Reactions : It can be employed in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

- Nucleophilic Substitution : The compound acts as a nucleophile in reactions with electrophiles, facilitating the formation of new carbon-carbon bonds.

Medicinal Chemistry

In medicinal chemistry, 2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been investigated for its potential as an anticancer agent. Its structural features allow for modifications that enhance biological activity.

Case Study :

A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific enzymes involved in cancer cell proliferation.

Materials Science

This compound is explored for its role in developing advanced materials such as polymers and nanocomposites. Its boron content contributes to enhanced thermal stability and mechanical properties.

Applications :

- Polymer Chemistry : Used as a monomer or additive to improve the properties of polymeric materials.

- Nanotechnology : Its incorporation into nanostructures has shown promise in improving electrical conductivity and mechanical strength.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions | Formation of biaryl compounds |

| Medicinal Chemistry | Anticancer agent development | Cytotoxic effects on cancer cell lines |

| Materials Science | Polymer additives and nanocomposites | Enhanced thermal stability and mechanical strength |

作用機序

The primary mechanism by which 2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. The boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The methoxy and nitro groups on the phenyl ring can also participate in various electronic interactions, influencing the reactivity and selectivity of the compound in different reactions.

類似化合物との比較

Similar Compounds

Phenylboronic Acid: Lacks the methoxy and nitro groups, making it less reactive in certain transformations.

4-Methoxyphenylboronic Acid: Similar but without the nitro group, affecting its electronic properties.

2-Nitrophenylboronic Acid: Similar but without the methoxy group, influencing its reactivity.

Uniqueness

2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the methoxy and nitro groups, which provide a balance of electron-donating and electron-withdrawing effects. This makes it highly versatile and reactive in a variety of chemical transformations, particularly in Suzuki-Miyaura coupling reactions.

生物活性

2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1073353-81-7) is an organoboron compound notable for its application in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its structure includes a boronate ester functional group and substituents that enhance its reactivity and potential biological activity. This article explores the biological activity of this compound based on diverse research findings.

- Molecular Formula : C13H18BNO5

- Molecular Weight : 279.1 g/mol

- Purity : 95%

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its use as a chemical probe and potential therapeutic agent. The following sections summarize key findings from various studies.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : The compound has shown effectiveness against various strains of bacteria. Research indicated that it could inhibit the activity of beta-lactamases (BLAs), which are enzymes that confer antibiotic resistance in bacteria. Specifically, derivatives of dioxaborolane compounds have been synthesized to target specific BLAs effectively .

Enzymatic Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

| Enzyme | IC50 (μM) | Mechanism of Action |

|---|---|---|

| CYP3A4 | 0.34 | Reversible and time-dependent inhibition |

| Other CYP Isoforms | >5 | No significant inhibition observed |

The inhibition of CYP3A4 is particularly concerning as it may lead to drug-drug interactions and potential liver toxicity.

Case Studies

- HCV NS5B Inhibition : In a study focusing on hepatitis C virus (HCV), derivatives similar to this compound were tested for their ability to inhibit the NS5B polymerase. Compounds showed potent inhibition with EC50 values below 50 nM for various genotypes .

- Antibacterial Resistance : A review highlighted the synthesis of triazole-functionalized dioxaborolanes which exhibited significant inhibition against resistant bacterial strains such as KPC-2 and CTX-M-15 extended-spectrum beta-lactamases . This suggests that modifications to the dioxaborolane scaffold can enhance antibacterial efficacy.

特性

IUPAC Name |

2-(4-methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)10-7-6-9(18-5)8-11(10)15(16)17/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPUEHWNHSWGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674436 | |

| Record name | 2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-81-7 | |

| Record name | 2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。